Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate
Description
Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a methyl ester group at position 2 and a ketone at position 5. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol (CAS: 146611-35-0; 78478-61-2) .
Properties
IUPAC Name |
methyl (1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound notable for its unique structure and potential biological activities. This article delves into its biological interactions, mechanisms of action, and implications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.22 g/mol. Its structure features a rigid bicyclo[2.2.2]octane core, contributing to its stability and specificity in biological interactions.
Mechanisms of Biological Activity
The compound exhibits biological activity primarily through its interactions with various proteins and enzymes. Key mechanisms include:
- Hydrogen Bonding : The presence of functional groups such as ketones and esters allows for hydrogen bonding with biological macromolecules, influencing their activity.
- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity by altering the binding affinity of substrates or inhibitors due to its stereochemical properties .
Biological Activities
Research has identified several areas where this compound demonstrates significant biological activity:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria, similar to other compounds derived from the bicyclo[2.2.2]octane scaffold .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study examined the antibacterial properties of this compound against several strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against common pathogens including Staphylococcus aureus and Escherichia coli. The compound's structural rigidity was hypothesized to enhance its interaction with bacterial cell membranes.
Case Study 2: Enzyme Interaction Studies
In another investigation, researchers explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could act as a competitive inhibitor for certain enzymes, thereby influencing metabolic rates in cellular systems.
Implications in Drug Development
The unique properties of this compound make it a valuable candidate for drug design:
- Lead Compound : Its ability to interact selectively with biological targets positions it as a lead compound for developing new therapeutic agents.
- Synthesis and Derivatives : The compound can serve as a precursor for synthesizing derivatives with enhanced biological profiles through structural modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate and related bicyclo[2.2.2]octane derivatives:
Key Observations:
Functional Group Variations: The target compound’s methyl ester and ketone differentiate it from ethyl esters (e.g., (–)-3) and carboxylic acids (e.g., 5-oxobicyclo[2.2.2]octane-2-endo-carboxylic acid). These groups influence solubility and reactivity; esters are typically more lipophilic than carboxylic acids, enhancing membrane permeability in drug design .
The azabicyclo structure in tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate replaces a carbon with nitrogen, altering electronic properties and expanding applications in heterocyclic chemistry .
Synthetic Routes :
- Hydrogenation (e.g., (–)-3 synthesis) and Diels-Alder adduct reductions (e.g., 5-oxobicyclo[2.2.2]octane-2-endo-carboxylic acid) are common for bicyclo[2.2.2]octane derivatives. The target compound’s commercial availability suggests optimized large-scale production .
Physicochemical Properties: Melting points vary widely: Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate racemates range from 130°C to 227°C, while the target compound’s physical state (solid or liquid) is unspecified .
Research Findings and Implications
- Stereochemical Purity : Enantiomeric derivatives (e.g., (+)-2 and (–)-2 in ) highlight the importance of stereochemistry in optimizing biological activity or material properties .
Preparation Methods
Oxidation and Functionalization
The ketone at position 5 is likely introduced via oxidation of a secondary alcohol intermediate. Common oxidizing agents such as potassium permanganate or Jones reagent could be employed under controlled conditions to avoid over-oxidation. The methyl ester is typically installed through Fischer esterification or Steglich esterification , using methanol and a carboxylic acid precursor in the presence of an acid catalyst.
Reaction Conditions and Optimization
Solvent and Temperature Considerations
Reaction solvents play a critical role in stabilizing intermediates and controlling selectivity. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for cycloaddition reactions, while esterifications may utilize methanol or dichloromethane . Temperature modulation (e.g., cryogenic conditions for exothermic steps) ensures high yields and minimizes side reactions.
Catalytic Systems
Chiral catalysts such as BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru or Rh) enable enantioselective transformations. For instance, a Ru-catalyzed asymmetric hydrogenation could reduce prochiral ketones to alcohols with high enantiomeric excess, which are then oxidized to the target ketone.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition | 1,3-Dipolar cycloaddition, oxidation, esterification | High stereocontrol, modularity | Requires specialized catalysts |
| Ring-Closing Metathesis | Olefin metathesis, functionalization | Scalability, mild conditions | Limited to specific substrates |
| Biomimetic Synthesis | Enzyme-mediated cyclization | Eco-friendly, high selectivity | Low reaction rates, costly enzymes |
Quality Control and Characterization
Post-synthesis, the compound is purified via column chromatography or recrystallization , with purity assessed using HPLC (>97% purity). Stereochemical assignment is confirmed through X-ray crystallography or NMR spectroscopy , leveraging coupling constants and nuclear Overhauser effects (NOE) to resolve spatial arrangements.
Q & A
Q. What are the key synthetic routes for Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate, and how do reaction conditions influence enantioselectivity?
The compound is synthesized via stereoselective methods, such as tandem reactions under metal-free conditions. For example, a related precursor, Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid, is prepared using a tandem reaction that achieves >90% enantiomeric excess (ee) at mild temperatures (0–25°C) with chiral organocatalysts . Key factors affecting enantioselectivity include solvent polarity, catalyst loading, and reaction time. For the methyl ester derivative, synthesis involves silylation and reduction steps starting from endocarbomethoxy-2 bicyclo[2.2.2]octanone-5, with critical control of temperature (-78°C to room temperature) to preserve stereochemistry .
Q. How is the stereochemical configuration of this bicyclic compound confirmed experimentally?
X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, leveraging intensity data and space group symmetry to resolve chiral centers . Complementary techniques include:
- NMR spectroscopy : - and -NMR coupling constants to identify diastereotopic protons.
- Optical rotation : Comparison with literature values for enantiopure samples .
Q. What functional groups in this compound enable its use as a synthetic intermediate?
The ketone and ester moieties are reactive sites for downstream modifications:
- Ketone : Reduced to alcohols (e.g., using NaBH/MeOH) or oxidized to carboxylic acids (KMnO/HSO).
- Ester : Hydrolyzed to carboxylic acids (LiOH/HO) or subjected to nucleophilic substitution (e.g., amidation with NH) . Table: Common Functional Group Transformations
| Reaction Type | Reagents | Typical Yield |
|---|---|---|
| Ketone → Alcohol | NaBH/MeOH | 75–85% |
| Ester → Amide | NH/MeOH | 60–70% |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity for similar bicyclo[2.2.2]octane derivatives?
Discrepancies often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:
- Mechanistic studies : Use DFT calculations to model transition states and identify dominant pathways.
- In-situ monitoring : Employ techniques like IR spectroscopy or HPLC to track intermediate formation. For example, Lee (1976) observed that steric hindrance in bicyclo[2.2.2]octane-2-carboxylic acid derivatives alters diastereoselectivity during Diels-Alder reactions, necessitating tailored catalyst design .
Q. What strategies optimize the rigid bicyclic framework for protein-ligand binding studies?
The compound’s rigid structure enhances binding specificity by minimizing conformational entropy loss. Advanced approaches include:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., proteases).
- SAR studies : Modify substituents (e.g., replacing methyl ester with tert-butyl) to evaluate steric/electronic effects on affinity . Example: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride showed antiviral activity against influenza by targeting viral neuraminidase, validated via IC assays .
Q. Why do some synthetic routes for this compound yield racemic mixtures despite chiral catalysts?
Racemization may occur due to:
- Thermodynamic instability : High-temperature steps promote epimerization.
- Catalyst poisoning : Trace impurities deactivate chiral catalysts. Mitigation strategies:
- Use low-temperature conditions (-78°C) during critical steps .
- Employ scavengers (e.g., molecular sieves) to adsorb impurities .
Data Analysis and Methodological Challenges
Q. How should researchers interpret conflicting NMR data for diastereomers of this compound?
Contradictory NOE (Nuclear Overhauser Effect) signals or coupling constants may arise from dynamic processes (e.g., ring puckering). Solutions:
- Variable-temperature NMR : Identify coalescence temperatures to assess energy barriers.
- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals in crowded spectra .
Q. What experimental designs validate the biological activity of this compound without in vivo testing?
- In vitro assays : Enzymatic inhibition assays (e.g., fluorescence polarization for kinase activity).
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified protein targets.
- Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution .
Comparative Analysis of Analogues
Q. How does stereochemistry impact the reactivity of this compound compared to its analogues?
Table: Key Differences in Analogues
| Compound | Stereochemistry | Reactivity |
|---|---|---|
| Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate | 2S configuration | Lower ester hydrolysis rate due to steric shielding |
| Rac-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | Racemic mixture | Reduced enantioselectivity in catalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
